molecular formula C9H10N2OS B8534941 5-Methyl-2-(3-pyridyl)thiazolidin-4-one

5-Methyl-2-(3-pyridyl)thiazolidin-4-one

カタログ番号: B8534941
分子量: 194.26 g/mol
InChIキー: HBJYXEMQCRRCKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-(3-pyridyl)thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a methyl group at position 5 and a pyridyl group at position 2. The thiazolidin-4-one scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities . The 3-pyridyl substituent introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors. For instance, pyridyl-substituted thiazolidin-4-ones have demonstrated antitubercular and antimicrobial activities in prior studies .

特性

分子式

C9H10N2OS

分子量

194.26 g/mol

IUPAC名

5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12)

InChIキー

HBJYXEMQCRRCKC-UHFFFAOYSA-N

正規SMILES

CC1C(=O)NC(S1)C2=CN=CC=C2

製品の起源

United States

科学的研究の応用

Pharmacological Properties

5-Methyl-2-(3-pyridyl)thiazolidin-4-one and its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery. Key properties include:

  • Anticancer Activity : Thiazolidinone derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from thiazolidinones have shown efficacy against lung carcinoma (A549) and leukemia cell lines (MV4-11 and K562), with IC50 values indicating potent inhibitory activity .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory potential, particularly through inhibition of cyclooxygenase enzymes. These compounds have shown better activity than standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity : The compound has been studied for its antimicrobial properties, including effectiveness against Mycobacterium tuberculosis. Notably, a derivative with a minimum inhibitory concentration of 12.5 μg/mL was identified as a promising lead for further optimization .
  • Antidiabetic Properties : Thiazolidinone-containing agents such as pioglitazone and rosiglitazone are already approved for treating type II diabetes, highlighting the potential of thiazolidinones in managing metabolic disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methods that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have indicated that the positioning of substituents on the thiazolidinone core significantly affects its pharmacological profile. For example, hybridization of the thiazolidinone core with other pharmacophores has been shown to improve anti-cancer and anti-inflammatory activities .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of thiazolidinone derivatives, several compounds were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values as low as 0.15 μM against HepG2 cells, demonstrating their potential as chemotherapeutic agents .

Case Study 2: Antimycobacterial Activity

A derivative of this compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC of 12.5 μg/mL. This study emphasizes the compound's potential role in developing new treatments for tuberculosis .

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of thiazolidinone derivatives revealed that certain compounds selectively inhibit COX-1 enzymes more effectively than standard treatments like naproxen. This specificity could lead to reduced side effects in therapeutic applications .

Data Summary Table

Activity IC50/Effectiveness Target Reference
AnticancerIC50 = 0.15 μM (HepG2)Breast & liver cancer cells
AntimycobacterialMIC = 12.5 μg/mLMycobacterium tuberculosis
Anti-inflammatorySuperior to naproxenCOX-1 enzyme

類似化合物との比較

Structural Features and Substituent Effects

The activity of thiazolidin-4-one derivatives is highly dependent on substituent patterns. Below is a comparison of 5-methyl-2-(3-pyridyl)thiazolidin-4-one with structurally related compounds:

Compound Name Key Substituents Structural Differences vs. Target Compound Source
5a (α-amylase inhibitor) 5-(Arylmethylene), 2-(p-tolylimino) Lacks pyridyl group; imino substituent at position 2
14a (quinazolinone hybrid) 5-Methyl, 2-((4-oxo-2-(pyridin-4-yl)quinazolin-3-yl)imino) Pyridyl at position 4; fused quinazolinone moiety
A52 (antitubercular) 5-((5-Nitrofuran-2-yl)methylene), 2-(p-tolylimino) Nitrofuran substituent; imino group at position 2
3f (anticancer) 2-(2-Nitrophenyl), 3-(5-methyl-1,3,4-thiadiazol-2-yl) Thiadiazole substituent; nitro-phenyl at position 2

Key Observations :

  • Methyl vs. Methylene Groups : The 5-methyl substituent in the target compound reduces steric hindrance compared to bulkier groups (e.g., arylmethylene in 5a), possibly enhancing solubility or target accessibility .

Mechanistic Insights :

  • The 3-pyridyl group may engage in hydrogen bonding with catalytic residues (e.g., in α-amylase or microbial enzymes), as seen in docking studies of analog 5a .
  • Methyl substituents (e.g., at position 5) generally improve metabolic stability but may reduce potency compared to electron-withdrawing groups like nitro or chloro .
Pharmacological Advantages and Limitations
  • Methyl substitution enhances pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogs .
  • Limitations: Lack of electron-deficient substituents (e.g., nitro, chloro) may limit antimicrobial or anticancer efficacy . Limited data on in vivo toxicity or metabolic pathways for pyridyl-substituted thiazolidin-4-ones .

準備方法

Reaction Mechanism and Steps

The reaction begins with the nucleophilic attack of the thiolactic acid’s sulfhydryl group on the carbonyl carbon of 3-formylpyridine, forming a thiohemiketal intermediate. Ammonium carbonate acts as a weak base, facilitating deprotonation and subsequent cyclization to yield the thiazolidin-4-one core. The methyl group at the 5-position originates from the α-carbon of thiolactic acid, while the 3-pyridyl moiety is retained from the aldehyde precursor.

Key Reaction Conditions:

  • Molar Ratios : 1:1.2:1 (3-formylpyridine : thiolactic acid : ammonium carbonate).

  • Solvent : Ethanol or methanol under reflux (70–80°C).

  • Reaction Time : 6–8 hours, monitored by TLC for completion.

  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >85% purity.

Yield Optimization Strategies

Increasing the reaction temperature to 70°C enhances the reaction rate but risks side products such as dimerized thioesters. PrepChem reports a yield of 72–78% under optimized conditions, with residual impurities removed by recrystallization from cold methanol.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on reaction parameters, yields, and practicality:

Parameter Direct Condensation Hydrazone Pathway
Reaction Steps One-potTwo-step
Key Reagents 3-Formylpyridine, NH4CO3, Thiolactic Acid3-Formylpyridine, Hydrazine, Thiolactic Acid
Yield 72–78%80–85% (analogous compounds)
Purification Column ChromatographyRecrystallization + Column
Scalability ModerateHigh

Mechanistic Insights and Side Reactions

Competing Pathways

In both methods, over-reduction of the thiazolidinone ring or oxidation of the pyridyl group may occur under prolonged heating. For instance, exposure to atmospheric oxygen can lead to sulfoxide byproducts, necessitating inert gas protection .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-methyl-2-(3-pyridyl)thiazolidin-4-one derivatives?

  • Methodology : One-pot three-component condensation of unprotected sugar aldehydes, substituted anilines, and mercaptoacetic acid at room temperature is a robust approach for synthesizing thiazolidin-4-one derivatives. This method avoids harsh conditions and preserves functional group integrity, as demonstrated in immunostimulatory studies .
  • Key considerations : Reaction temperature, solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents significantly influence yield and purity. Characterization via IR, 1H^1H-NMR, and mass spectrometry is essential to confirm regiochemistry and stereochemistry .

Q. How can structural elucidation of this compound be performed using crystallographic tools?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXTL or WinGX is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, ORTEP-III can visualize molecular packing and confirm the presence of the thiazolidinone ring and pyridyl substituents .
  • Data interpretation : Use Fourier transform maps to identify electron density anomalies and refine thermal displacement parameters. Validate results against calculated density functional theory (DFT) geometries to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Immunostimulation : Concanavalin A (Con A)-induced T-cell proliferation assays at low concentrations (e.g., 5 μM) to assess immunomodulatory potential. Measure cytokine secretion (IL-2, IFN-γ) via ELISA .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Pair with flow cytometry to evaluate apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How do substituents on the thiazolidinone ring influence structure-activity relationships (SAR) in anticancer applications?

  • Methodology :

  • Lipophilicity modulation : Introduce halogen (Cl, Br) or methoxy groups at the N-3 phenyl position to enhance membrane permeability. Compare IC50_{50} values across derivatives to quantify substituent effects .
  • Electronic effects : Use Hammett constants (σ\sigma) to correlate electron-withdrawing/donating groups with cytotoxicity. For instance, chloro substituents improve activity by stabilizing charge-transfer interactions with target enzymes .
    • Data contradiction : Some studies report reduced activity with bulky substituents due to steric hindrance, while others show enhanced binding affinity. Resolve via molecular docking (e.g., AutoDock Vina) to map interactions with kinases or DNA .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Validate with in vitro microsomal stability assays .
  • Metabolic pathway analysis : Identify potential metabolites via mass spectrometry (LC-MS/MS). For example, CYP2A6-mediated oxidation of the pyridyl group may generate toxic intermediates, requiring in silico mutagenesis studies .

Q. How can spectroscopic discrepancies in thiazolidin-4-one tautomerism be resolved?

  • Methodology :

  • Variable-temperature NMR : Monitor chemical shift changes in 1H^1H-NMR (e.g., NH protons at δ 10-12 ppm) to detect keto-enol tautomerism. Confirm via 13C^{13}C-NMR by tracking carbonyl (C=O) and enolic (C-OH) signals .
  • DFT calculations : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) with B3LYP/6-31G(d) optimized geometries to assign tautomeric forms .

Q. What strategies mitigate data variability in metabolomic studies of thiazolidin-4-one derivatives?

  • Methodology :

  • Internal standardization : Spike samples with isotopically labeled analogs (e.g., 13C^{13}C-cotinine) to correct for matrix effects in LC-MS. Use TraceFinder 3.0 for peak alignment and integration .
  • QC samples : Include pooled biological replicates to monitor batch effects. Apply multivariate analysis (PCA, PLS-DA) to distinguish biological variation from technical noise .

Data Contradiction Analysis

Q. Why do some studies report divergent immunostimulatory vs. immunosuppressive effects of thiazolidin-4-ones?

  • Resolution :

  • Concentration dependence : Low concentrations (1-10 μM) often enhance T-cell proliferation, while higher doses (>50 μM) induce cytotoxicity. Validate via dose-response curves and apoptosis assays .
  • Cell-type specificity : Activity may vary between CD4+^+ vs. CD8+^+ T cells. Use flow cytometry with cell-specific markers (e.g., CD3, CD19) to delineate mechanisms .

Q. How to reconcile conflicting reports on the role of the C-2 configuration in bioactivity?

  • Resolution :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually. For example, (R)-isomers may exhibit higher affinity for target receptors due to steric complementarity .
  • X-ray crystallography : Determine absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) to correlate stereochemistry with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。